1-(2,5-Dimethoxyphenyl)ethane-1-thiol
Description
1-(2,5-Dimethoxyphenyl)ethane-1-thiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone, which is substituted with a 2,5-dimethoxyphenyl aromatic ring. The molecular formula is hypothesized to be C₁₀H₁₄O₂S, with a molecular weight of approximately 198.28 g/mol.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-7(13)9-6-8(11-2)4-5-10(9)12-3/h4-7,13H,1-3H3 |
InChI Key |
FOQLZZOXMWEGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl mercaptan in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Aryl Ethanethiols
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activities | Toxicity (LD₅₀) |
|---|---|---|---|---|---|---|
| 1-(2,5-Dimethoxyphenyl)ethane-1-thiol * | 2,5-OCH₃ | C₁₀H₁₄O₂S | 198.28 | Thiol, Methoxy | Hypothesized moderate antioxidant/antimicrobial | Not reported |
| 1-(2-Methoxyphenyl)ethane-1-thiol | 2-OCH₃ | C₉H₁₂OS | 168.25 | Thiol, Methoxy | Low toxicity, potential drug precursor | >2000 mg/kg (rat) |
| 1-(2,5-Difluorophenyl)ethane-1-thiol | 2,5-F | C₈H₈F₂S | 174.21 | Thiol, Fluorine | Moderate antioxidant, potentially antimicrobial | Not reported |
| 1-(2,5-Dichlorophenyl)ethane-1-thiol | 2,5-Cl | C₈H₈Cl₂S | 207.12 | Thiol, Chlorine | Effective antimicrobial, enzyme modulation | Not reported |
| 2-(3-Methoxyphenyl)ethane-1-thiol | 3-OCH₃ | C₉H₁₂OS | 168.25 | Thiol, Methoxy | Unique meta-substitution effects | Not reported |
*Hypothetical data inferred from structural analogs.
Substituent Effects on Reactivity and Bioactivity
Electronic and Steric Influences
- Halogen Substituents: Electron-withdrawing groups like fluorine () and chlorine () reduce electron density, favoring electrophilic substitution reactions.
Positional Isomerism
- 2,5-Dimethoxy vs. 2-Methoxy : The additional methoxy group at the 5-position in 1-(2,5-Dimethoxyphenyl)ethane-1-thiol may create a steric hindrance or electronic synergy, altering binding affinities to biological targets compared to 1-(2-Methoxyphenyl)ethane-1-thiol .
- Meta vs. Para Substitution : 2-(3-Methoxyphenyl)ethane-1-thiol () demonstrates that meta-substitution can lead to distinct reactivity patterns, such as altered interactions with enzymes or receptors, compared to para-substituted analogs.
Unique Features of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol
- Dual Methoxy Substitution: The 2,5-dimethoxy configuration may enhance π-π stacking interactions in drug-receptor binding, a feature absent in mono-substituted or halogenated analogs.
Biological Activity
1-(2,5-Dimethoxyphenyl)ethane-1-thiol, a thiol compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14O2S
- Molecular Weight : Approximately 198.28 g/mol
- Structure : Characterized by a thiol group (-SH) attached to an ethane backbone with a 2,5-dimethoxyphenyl substituent.
The biological activity of thiols often involves their role as nucleophiles in biochemical reactions. Thiol compounds can interact with various biological macromolecules, such as proteins and nucleic acids, leading to modifications that can alter their function.
1-(2,5-Dimethoxyphenyl)ethane-1-thiol may exhibit activity through:
- Reduction of Disulfide Bonds : Thiols can reduce disulfide bonds in proteins, affecting their structure and function.
- Antioxidant Activity : Thiols are known to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Potential inhibition of enzymes involved in key metabolic pathways.
Antioxidant Properties
Studies indicate that thiol compounds possess significant antioxidant properties. The ability of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage in cells.
Cytotoxicity and Antiproliferative Effects
Research has shown that various thiol compounds exhibit cytotoxic effects against cancer cells. The antiproliferative activity of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol has been evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 18 | Modulation of signaling pathways |
Case Studies
A notable case study involved the application of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol in a model of oxidative stress-induced cellular damage. The compound demonstrated a dose-dependent reduction in cell death and an increase in cell viability compared to control groups treated with known cytotoxic agents.
Potential Therapeutic Applications
Given its biological activities, 1-(2,5-Dimethoxyphenyl)ethane-1-thiol may have potential applications in:
- Cancer Therapy : As an adjunct treatment due to its cytotoxic effects on tumor cells.
- Neuroprotection : Its antioxidant properties may be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
- Anti-inflammatory Agents : Thiols can modulate inflammatory pathways, suggesting potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
